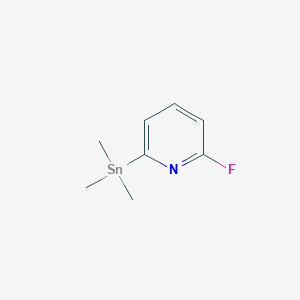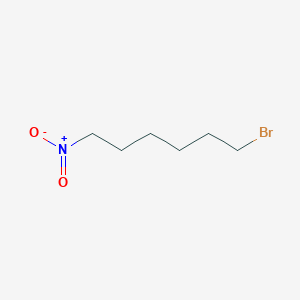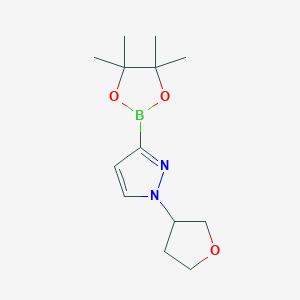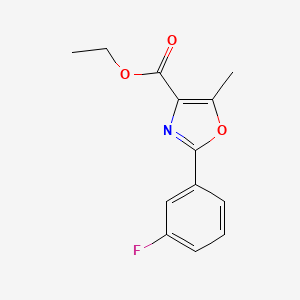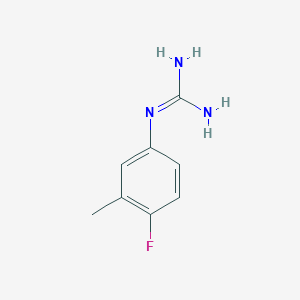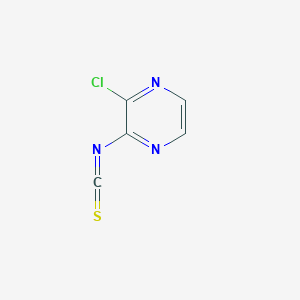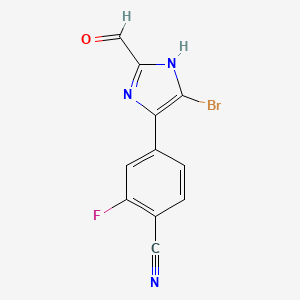![molecular formula C19H17NO4 B13700057 Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound with the molecular formula C19H17NO4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Cyclization to form the isoxazole ring: The intermediate is then subjected to cyclization with hydroxylamine hydrochloride and acetic anhydride to form the isoxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within the target proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- 4-(Benzyloxy)phenyl isocyanate
- 4-Benzyloxy-3-methoxyphenylacetic acid
Uniqueness
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and material science applications.
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
methyl 5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-17(19(21)22-2)18(20-24-13)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI 键 |
FYOFMNYICQCRCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


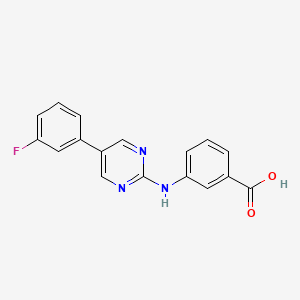
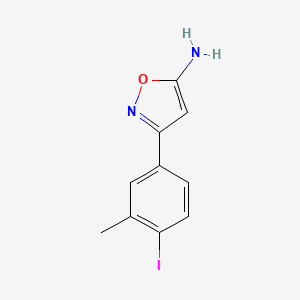
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
